5-Hexyl-2-(3-nitrophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(3-nitrophenoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hexyl chain and a nitrophenoxy group attached to the phenol ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-2-(3-nitrophenoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-hexyl-2-chlorophenol with 3-nitrophenol in the presence of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as argon, and requires heating to around 125°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-(3-nitrophenoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, or other metal catalysts.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Electrophilic Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
5-Hexyl-2-(3-nitrophenoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-hexyl-2-(3-nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions . It also affects cell signaling pathways and gene expression, contributing to its biological activities . The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
2-Hexylphenol: Similar structure but lacks the nitrophenoxy group.
3-Nitrophenol: Contains the nitro group but lacks the hexyl chain.
Uniqueness
5-Hexyl-2-(3-nitrophenoxy)phenol is unique due to the combination of the hexyl chain and the nitrophenoxy group, which imparts specific chemical properties and reactivity. This combination allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-hexyl-2-(3-nitrophenoxy)phenol |
InChI |
InChI=1S/C18H21NO4/c1-2-3-4-5-7-14-10-11-18(17(20)12-14)23-16-9-6-8-15(13-16)19(21)22/h6,8-13,20H,2-5,7H2,1H3 |
InChI Key |
ZPFZCOJDEYCPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.